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Compound of Interest

Compound Name:
1,2,3,5-Tetraacetyl-beta-D-

ribofuranose

Cat. No.: B119531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of

tetraacetylribofuranose (1,2,3,5-tetra-O-acetyl-β-D-ribofuranose), a fully protected derivative of

D-ribofuranose. Due to its increased volatility and stability compared to the underivatized sugar,

tetraacetylribofuranose is well-suited for analysis by various mass spectrometry techniques.

This document outlines the fundamental characteristics of the molecule, detailed experimental

protocols for its analysis, and an in-depth look at its fragmentation behavior under mass

spectrometric conditions.

Core Molecular Properties
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is a key intermediate in synthetic carbohydrate

chemistry and is used in the synthesis of various biologically active compounds. Its

fundamental properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₃H₁₈O₉ [1][2][3][4]

Molecular Weight 318.28 g/mol [1][2][3][4]

Monoisotopic Mass 318.095082 Da [1]

Experimental Protocols for Mass Spectrometry
Analysis
The analysis of tetraacetylribofuranose can be effectively carried out using techniques such as

Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass

Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry

(MALDI-MS). The choice of method depends on the sample matrix, the desired level of

structural information, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like

tetraacetylribofuranose.

Sample Preparation and Derivatization:

In the case of analyzing a sample for its monosaccharide composition, a derivatization

procedure to form acetylated sugars is necessary. A typical protocol involves the following

steps:

Hydrolysis: If the ribose is part of a larger structure, it must first be liberated through acid

hydrolysis.

Reduction: The aldehyde group of the monosaccharide is reduced to an alcohol using a

reducing agent like sodium borohydride.

Acetylation: The hydroxyl groups are then acetylated using a reagent such as acetic

anhydride in the presence of a catalyst like pyridine. This step converts the sugar into its

more volatile per-acetylated form.
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GC-MS Parameters:

Gas Chromatograph (GC):

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane

column, is typically used.

Injector Temperature: 250 °C

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique suitable for analyzing tetraacetylribofuranose directly from

solution, often coupled with liquid chromatography (LC-MS).

Sample Preparation:

Dissolve the tetraacetylribofuranose sample in a suitable solvent, such as a mixture of

acetonitrile and water or methanol.

The concentration should be in the low µg/mL to ng/mL range.

For positive ion mode analysis, the addition of a small amount of an adduct-forming salt,

such as sodium acetate or ammonium acetate (e.g., 1 mM), to the solvent can enhance

ionization efficiency.

LC-MS Parameters:
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Liquid Chromatograph (LC):

Column: A reversed-phase column (e.g., C18) is commonly used.

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of

formic acid or ammonium acetate.

Mass Spectrometer (MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow

and temperature for the specific instrument.

Mass Analyzer: Quadrupole, TOF, Orbitrap, or Ion Trap.

Analysis Mode: Full scan for parent ion identification and product ion scan (MS/MS) for

fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization-Time of
Flight-Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a sensitive technique for the analysis of a wide range of molecules,

including carbohydrates.

Sample Preparation:

Matrix Selection: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-

hydroxycinnamic acid (CHCA), is chosen. A solution of the matrix is prepared in a solvent

like acetonitrile/water with a small amount of trifluoroacetic acid (TFA).

Sample Deposition: A small volume (e.g., 1 µL) of the tetraacetylribofuranose solution is

mixed with the matrix solution directly on the MALDI target plate and allowed to co-crystallize

as the solvent evaporates.

MALDI-TOF-MS Parameters:
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Laser: A nitrogen laser (337 nm) is typically used. The laser energy should be optimized to

achieve good ionization without excessive fragmentation.

Mass Analyzer: Time-of-Flight (TOF).

Mode: Positive ion reflectron mode for better mass accuracy and resolution.

Ions Detected: Primarily alkali metal adducts, such as [M+Na]⁺ or [M+K]⁺.

Mass Spectral Data and Fragmentation Analysis
The mass spectrum of tetraacetylribofuranose provides valuable information about its structure.

The molecular ion and its characteristic fragment ions can be used for identification and

structural elucidation.

Quantitative Data
The following table summarizes the expected and observed key ions in the mass spectrometric

analysis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
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Ion m/z (calculated)
m/z (observed, GC-
MS)[1]

Ion Type

[M]⁺• 318.10 - Molecular Ion (EI)

[M+H]⁺ 319.10 -
Protonated Molecule

(ESI)

[M+NH₄]⁺ 336.13 -
Ammonium Adduct

(ESI)[5]

[M+Na]⁺ 341.09 -
Sodium Adduct (ESI,

MALDI)

[M-CH₃CO]⁺ 275.08 -
Loss of an acetyl

group

[M-CH₃COOH]⁺• 258.08 -
Loss of acetic acid (60

Da)[6]

Fragment - 156 Putative Fragment Ion

Fragment - 143 Putative Fragment Ion

Note: The GC-MS data from PubChem lists a fragment at m/z 235571, which is likely an error.

Fragmentation Pathway
The fragmentation of tetraacetylribofuranose in mass spectrometry is primarily driven by the

lability of the acetyl groups and the glycosidic bond. The following diagram illustrates a

plausible fragmentation pathway under positive ion ESI-MS/MS conditions. A characteristic

fragmentation of acetylated sugars is the neutral loss of acetic acid (60 Da)[6].

[M+Na]⁺
m/z 341

[M+Na - C₂H₂O]⁺
m/z 299- 42 Da

[M+Na - CH₃COOH]⁺
m/z 281

- 60 Da

[M+Na - 2(CH₃COOH)]⁺
m/z 221

- 60 Da [M+Na - 3(CH₃COOH)]⁺
m/z 161

- 60 Da [M+Na - 4(CH₃COOH)]⁺
m/z 101

- 60 Da

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation of sodiated tetraacetylribofuranose.
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Experimental Workflow
The general workflow for the mass spectrometric analysis of tetraacetylribofuranose is depicted

in the following diagram.
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Caption: General workflow for mass spectrometry analysis.

Conclusion
The mass spectrometric analysis of tetraacetylribofuranose is a robust and versatile method for

its identification and structural characterization. The choice of ionization technique and

analytical platform can be tailored to the specific research question. The predictable

fragmentation pattern, particularly the loss of acetyl groups, provides a clear signature for this

important carbohydrate derivative. This guide provides the foundational knowledge and
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protocols for researchers to successfully employ mass spectrometry in their studies involving

tetraacetylribofuranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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